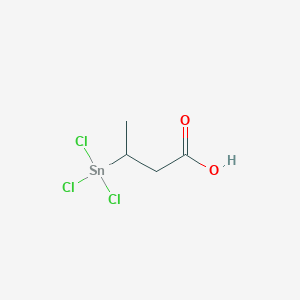
3-(Trichlorostannyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trichlorostannyl)butanoic acid is an organotin compound with the molecular formula C4H7Cl3O2Sn It is a derivative of butanoic acid where a trichlorostannyl group is attached to the third carbon atom of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichlorostannyl)butanoic acid typically involves the reaction of butanoic acid with trichlorostannyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Trichlorostannyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of tin, while reduction can produce various organotin compounds.
Scientific Research Applications
3-(Trichlorostannyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Trichlorostannyl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. The trichlorostannyl group can interact with various enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: The parent compound without the trichlorostannyl group.
Trichlorostannyl derivatives: Other compounds with trichlorostannyl groups attached to different carbon chains or functional groups.
Uniqueness
3-(Trichlorostannyl)butanoic acid is unique due to the presence of both the carboxylic acid and trichlorostannyl functional groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
59586-08-2 |
|---|---|
Molecular Formula |
C4H7Cl3O2Sn |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
3-trichlorostannylbutanoic acid |
InChI |
InChI=1S/C4H7O2.3ClH.Sn/c1-2-3-4(5)6;;;;/h2H,3H2,1H3,(H,5,6);3*1H;/q;;;;+3/p-3 |
InChI Key |
NMSZFUPOTGWMAJ-UHFFFAOYSA-K |
Canonical SMILES |
CC(CC(=O)O)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















